Fulzerasib
Description
Propriétés
Formule moléculaire |
C32H30ClFN6O4 |
|---|---|
Poids moléculaire |
617.1 g/mol |
Nom IUPAC |
(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-12-(4-methyl-2-propan-2-ylpyridin-3-yl)-5-prop-2-enoyl-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione |
InChI |
InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1 |
Clé InChI |
PYKBFRQMXJWLGG-OAQYLSRUSA-N |
SMILES isomérique |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)[C@@H]5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |
SMILES canonique |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |
Origine du produit |
United States |
Méthodes De Préparation
Core Cyclization
The tetracyclic scaffold likely originates from a Pd-catalyzed Buchwald-Hartwig amination to form the pyrimidinone ring, followed by Mitsunobu coupling to introduce stereochemistry at the 7R position. A 2024 patent (WO2013098854A2) describing analogous KRAS inhibitors highlights the use of protecting groups (e.g., tert-butoxycarbonyl) to manage reactivity during cyclization.
Covalent Warhead Installation
The prop-2-enoyl group is introduced via Michael addition to a pre-functionalized intermediate, ensuring regioselectivity. Kinetic studies of similar compounds show reaction temperatures ≤0°C minimize epimerization.
Final Purification
Chromatographic data from preclinical batches indicate preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity. Residual solvents (DMSO, ethyl acetate) are controlled to <50 ppm per ICH guidelines.
Formulation Development
This compound’s low aqueous solubility (≤1 mg/mL) necessitated advanced formulation strategies for clinical use:
Preclinical Formulations
| Component | Ratio | Purpose |
|---|---|---|
| DMSO | 10% | Solubilization |
| PEG 300 | 40% | Stability enhancement |
| Tween 80 | 5% | Emulsification |
| Saline | 45% | Isotonicity |
This combination achieved 2.5 mg/mL bioavailability in murine models.
Clinical-Grade Optimization
Phase I trials utilized a corn oil-based suspension (DMSO:corn oil = 1:9) to improve tolerability. Pharmacokinetic data showed a Cₘₐₓ of 1.8 μM and t₁/₂ of 8.2 hours in humans.
Analytical Characterization
Quality control protocols for this compound emphasize:
Purity Assessment
Impurity Profiling
| Impurity | Structure | Limit |
|---|---|---|
| Des-chloro analog | Lacks Cl at C15 | ≤0.15% |
| Diastereomer | 7S configuration | ≤0.10% |
| Oxidative degradant | N-oxide at pyrimidine | ≤0.20% |
Stability studies (40°C/75% RH, 6 months) show ≤0.5% total degradation.
Scale-Up Challenges
Manufacturing hurdles include:
-
Oxygen sensitivity : The enoyl group requires inert atmosphere (N₂) during processing.
-
Polymorphism control : Three crystalline forms identified (Form I: melting point 198°C).
-
Waste management : Chlorinated byproducts necessitate specialized disposal per EPA guidelines.
Regulatory Considerations
China’s NMPA approval (August 2024) mandated:
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le fulzérasibe a montré un potentiel significatif dans la recherche scientifique, en particulier dans le domaine de l'oncologie. Il est principalement développé comme traitement du cancer du poumon non à petites cellules (CPNPC), du cancer colorectal et de certaines formes de leucémie. Le composé a démontré une efficacité substantielle lors d'essais cliniques, avec des résultats prometteurs en termes de réduction de la taille de la tumeur et de ralentissement de la progression de la maladie. De plus, le fulzérasibe est exploré pour son utilisation potentielle dans d'autres cancers et maladies caractérisées par une activité dysrégulée des tyrosine kinases.
Mécanisme d'action
Le mécanisme d'action du fulzérasibe repose sur sa capacité à inhiber des tyrosine kinases spécifiques. Ces enzymes sont cruciales dans les voies de signalisation qui régulent la division cellulaire, la survie et l'apoptose. Dans de nombreux cancers, ces enzymes sont mutées ou surexprimées, ce qui conduit à une prolifération et à une survie cellulaires incontrôlées. En inhibant ces enzymes, le fulzérasibe perturbe ces voies, induisant la mort cellulaire et inhibant la croissance tumorale. Plus précisément, le fulzérasibe cible des kinases telles que le récepteur du facteur de croissance épidermique (EGFR) et la kinase du lymphome anaplasique (ALK), qui sont couramment impliquées dans le CPNPC.
Applications De Recherche Scientifique
Non-Small Cell Lung Cancer
- Approval Status : In August 2024, fulzerasib received approval from China's National Medical Products Administration for treating adult patients with advanced NSCLC harboring the KRAS G12C mutation who have undergone at least one systemic therapy .
-
Phase II Trials :
- Study Overview : A pivotal Phase II study evaluated this compound's efficacy in 116 patients with advanced NSCLC. The study reported an objective response rate (ORR) of 49.1% and a disease control rate (DCR) of 90.5% , with a median progression-free survival (PFS) of 9.7 months .
- Combination Therapy : In the KROCUS Study, this compound was tested in combination with cetuximab as a first-line treatment for advanced KRAS G12C-mutated NSCLC. The combination therapy demonstrated an impressive ORR of 81.8% and a DCR of 100% , with no new safety signals reported .
- Safety Profile : this compound has shown a favorable safety profile, with treatment-related adverse events occurring in 92.2% of patients but generally being mild to moderate in severity .
Colorectal Cancer
This compound has also received breakthrough therapy designations for metastatic colorectal cancer patients who have received at least two systemic therapies. Ongoing studies are exploring its efficacy in this indication, although comprehensive data is still emerging .
Comparative Efficacy
When compared to other KRAS G12C inhibitors like sotorasib and adagrasib, this compound demonstrates superior efficacy metrics:
- Sotorasib : ORR of 37.1% , median PFS of 6.8 months .
- Adagrasib : ORR of 42.9% , median PFS of 6.5 months .
- This compound : ORR of 49.1% , median PFS of 9.7 months , indicating its potential as a leading option among KRAS inhibitors .
Case Studies and Clinical Trials
| Study Name | Indication | Design | Participants | ORR (%) | DCR (%) | Median PFS (months) |
|---|---|---|---|---|---|---|
| Phase II Study | Advanced NSCLC | Single-arm | 116 | 49.1 | 90.5 | 9.7 |
| KROCUS Study | First-line NSCLC + Cetuximab | Combination therapy | TBD | 81.8 | 100 | Not reached |
Mécanisme D'action
The mechanism of action of fulzerasib revolves around its ability to inhibit specific tyrosine kinases. These enzymes are crucial in the signaling pathways that regulate cell division, survival, and apoptosis. In many cancers, these enzymes are either mutated or overexpressed, leading to uncontrolled cell proliferation and survival . By inhibiting these enzymes, this compound disrupts these pathways, inducing cell death and inhibiting tumor growth. Specifically, this compound targets kinases such as epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK), which are commonly implicated in NSCLC .
Comparaison Avec Des Composés Similaires
Monotherapy Efficacy in NSCLC
Key Findings :
- This compound demonstrates superior ORR and PFS compared to sotorasib and adagrasib in cross-trial analyses, likely due to optimized covalent binding and pharmacokinetics .
- In China, this compound and garsorasib are the only KRAS G12C inhibitors with accelerated approvals, addressing a previously unmet need .
Combination Therapies in NSCLC
This compound’s combination with cetuximab (anti-EGFR) in the KROCUS trial (NCT05756153) has shown groundbreaking efficacy in first-line NSCLC :
- ORR: 81.8% , DCR: 100% (33 evaluable patients) .
- Brain metastasis subgroup : ORR of 70% .
- Safety: Grade ≥3 TRAEs in 17.5% of patients, lower than monotherapy rates .
Synergy Mechanism : Combining KRAS G12C inhibitors with EGFR blockers prevents feedback activation of the MAPK pathway, enhancing tumor suppression .
Activité Biologique
Fulzerasib (GFH925), a novel KRAS G12C inhibitor developed by GenFleet Therapeutics, represents a significant advancement in targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This compound specifically targets the KRAS G12C mutation, which is prevalent in various malignancies and is associated with poor prognosis. This compound functions by covalently modifying the cysteine residue of the mutated KRAS protein, thereby inhibiting downstream signaling pathways that promote tumor growth.
Efficacy and Safety Profile
Recent clinical trials have demonstrated promising results for this compound in treating KRAS G12C-mutant NSCLC. A pivotal Phase II study reported the following outcomes:
- Objective Response Rate (ORR) : 49.1% (95% CI: 39.7-58.6)
- Disease Control Rate (DCR) : 90.5% (95% CI: 83.7-95.2)
- Median Progression-Free Survival (PFS) : 9.7 months (95% CI: 5.6-11.0)
- Median Overall Survival (OS) : Not reached
These results were based on a cohort of 116 evaluable patients who had previously undergone standard treatments .
Combination Therapy with Cetuximab
The KROCUS study explored the combination of this compound with cetuximab, an EGFR inhibitor, in treatment-naive patients with advanced NSCLC. The preliminary data revealed:
- ORR : 81.8% (95% CI: 64.5-93)
- DCR : 100% (95% CI: 89.4-100)
- Among patients with brain metastases, the ORR was 70%.
This combination therapy aims to overcome resistance mechanisms associated with EGFR activation, which can limit the efficacy of KRAS inhibitors alone .
Biological Activity in Colorectal Cancer (CRC)
This compound has also shown efficacy in treating KRAS G12C-mutant CRC, with clinical trials indicating:
- ORR : 43.8% in Phase I trials
- DCR : 87.5%
- Median PFS : Data from other studies indicate a range of 5.6 to 6.9 months depending on treatment regimens.
The performance of this compound in CRC has been comparable to other G12C inhibitors, suggesting its potential as a viable treatment option for this patient population .
This compound's mechanism involves selective inhibition of the KRAS G12C protein:
- Covalent Binding : The compound binds irreversibly to the cysteine residue at position 12 of the KRAS protein.
- Signal Pathway Inhibition : This binding disrupts the GTP/GDP exchange cycle, preventing activation of downstream signaling pathways that lead to cell proliferation and survival.
- Induction of Apoptosis : By inhibiting these pathways, this compound promotes apoptosis and cell cycle arrest in tumor cells .
Safety and Tolerability
The safety profile of this compound has been generally favorable across studies:
- Treatment-related adverse events (TRAEs) were reported in approximately 92.2% of patients, but most were manageable.
- Grade 3 TRAEs occurred in about 18.5% of cases, with no Grade 4 or 5 events reported.
- The combination therapy with cetuximab also maintained a favorable safety profile, indicating that this approach may mitigate some overlapping toxicities associated with traditional chemotherapy .
Q & A
Q. How can preclinical models address discrepancies between monotherapy and combination therapy efficacy?
While fulzerasib monotherapy achieved 49.1% ORR in second-line NSCLC, combining it with cetuximab (KROCUS trial) increased ORR to 81.8% . To investigate this synergy:
Q. What experimental strategies resolve contradictions in biomarker data across trials?
Secondary endpoints in the KROCUS trial included biomarker analysis (e.g., STK11 co-mutations, PD-L1 expression), which may explain differential responses . Researchers should:
- Perform whole-exome sequencing to identify resistance-associated mutations.
- Use multiplex IHC to assess tumor microenvironment changes (e.g., T-cell infiltration) post-treatment.
- Correlate circulating tumor DNA (ctDNA) clearance with clinical outcomes.
Q. What methodological considerations apply to designing trials for this compound combinations?
The KROCUS trial (this compound + cetuximab) highlights:
- Dose Optimization : Phase Ib escalation to identify MTD and RP2D for combination regimens .
- PK/PD Modeling : Monitor this compound’s half-life (Tmax ~2–4 hours) and cetuximab’s saturation kinetics .
- Statistical Power : Use Simon’s two-stage design to minimize patient exposure to ineffective doses .
Key Methodological Recommendations
- Translational Studies : Integrate ctDNA analysis with radiomic profiling to predict early resistance .
- Trial Stratification : Segment patients by co-mutations (e.g., STK11, TP53) to identify subpopulations with enhanced benefit .
- Safety Monitoring : Prioritize hepatic function tests and ECG for QTc monitoring in combination trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
